molecular formula C21H20N4O4 B2491840 Prop-2-enyl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622361-39-1

Prop-2-enyl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2491840
CAS RN: 622361-39-1
M. Wt: 392.415
InChI Key: RHMHPECXSJFNCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines and related compounds often involves multi-component reactions, providing a straightforward method for obtaining these heterocycles. For example, Shaabani et al. (2009) reported a one-pot, four-component synthesis of 1,2,3,4,5,8-hexahydro-1,3,7-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide derivatives from diketene, an aliphatic or aromatic amine, an aromatic aldehyde, and 6-amino-1,3-dimethyluracil, indicating the versatility of synthesis methods for related structures (Shaabani et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines is characterized by a fused ring system, where the planarity and electronic distribution across the rings influence the compound's reactivity and interactions. For instance, Akkurt et al. (2015) described the crystal structure of a related compound, demonstrating the importance of hydrogen bonding and molecular conformation in the stabilization of the crystal structure (Akkurt et al., 2015).

Scientific Research Applications

Antihypertensive Activity

Subheading : Exploring Antihypertensive Properties5-(4-substituted phenyl)-2-(substituted benzylsulfanyl)-4-(substituted phenyl)-6-methyl-1,4-dihydro-5-pyrimidine carboxamides were designed with a focus on the structural elements necessary for antihypertensive activity. The compounds demonstrated significant blood pressure reduction in rats, with some showing effects comparable to the standard drug nifedipine. This highlights the potential of pyrimidine derivatives in managing hypertension (Alam et al., 2010).

Cerebral Protection

Subheading : Investigating Anti-Anoxic and Anti-Lipid Peroxidation ActivitiesNovel 4-arylpyrimidine derivatives synthesized from 4-aryl-1,4-dihydropyrimidines showed promising anti-anoxic and anti-lipid peroxidation activities. Specifically, certain compounds exhibited significant activities in models of cerebral protection, pointing to potential therapeutic applications in protecting brain health (Kuno et al., 1993).

Cardiotonic Properties

Subheading : Evaluating the Effects on Heart FunctionThe synthesis of pyrimidine derivatives and their evaluation on heart function revealed that specific compounds exerted significant positive inotropic effects. This research provides a basis for further exploration of pyrimidine derivatives as potential therapeutic agents for heart conditions (Dorigo et al., 1996).

properties

IUPAC Name

prop-2-enyl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-5-10-29-20(27)15-12(2)23-18-17(19(26)25(4)21(28)24(18)3)16(15)14-8-6-13(11-22)7-9-14/h5-9,16,23H,1,10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMHPECXSJFNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)C#N)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prop-2-enyl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

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